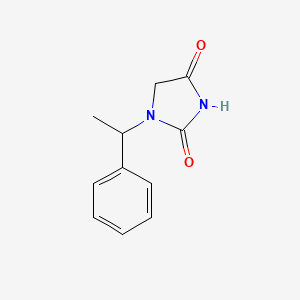

1-(1-Phenylethyl)imidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(9-5-3-2-4-6-9)13-7-10(14)12-11(13)15/h2-6,8H,7H2,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSOBDLIHWGBNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517627 | |

| Record name | 1-(1-Phenylethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86095-58-1 | |

| Record name | 1-(1-Phenylethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 1 Phenylethyl Imidazolidine 2,4 Dione

Development of Enantioselective and Diastereoselective Synthetic Routes to the Imidazolidine-2,4-dione Core

Achieving stereocontrol at the C5 position of the hydantoin (B18101) ring is a primary challenge in the synthesis of derivatives like 1-(1-phenylethyl)imidazolidine-2,4-dione. Enantioselective and diastereoselective strategies are paramount for producing single-enantiomer compounds, which is often a prerequisite for therapeutic applications. nih.govnih.gov

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers an elegant approach to constructing chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of hydantoin synthesis, catalysis can be applied to key bond-forming steps, including the formation of the C-N bonds that define the heterocyclic ring.

Recent advancements have demonstrated the utility of chiral catalysts in synthesizing hydantoin-related structures with high enantioselectivity. For instance, a cooperative catalysis system involving a chiral Lewis base and a copper(I) complex has been successfully used for the enantioselective α-amination of esters, a reaction that can lead to the formation of hydantoins. organic-chemistry.org Another notable method involves the use of a chiral phosphoric acid to catalyze the condensation of glyoxals and ureas, yielding 5-monosubstituted hydantoins in high yields and excellent enantiomeric ratios (up to 99% yield and 98:2 e.r.). rsc.org This reaction is proposed to proceed through a face-selective protonation of an enol intermediate, directed by the chiral catalyst. rsc.org

Organocatalytic approaches have also proven effective. Bifunctional squaramide catalysts have been developed for the formal [3+2] cyclization of bidentate aminomethyl enones and N-tosyl imines to produce 2,4-disubstituted imidazolidines with high diastereoselectivity and enantioselectivity. rsc.org These catalytic strategies represent powerful tools for the asymmetric synthesis of the imidazolidine-2,4-dione core.

Table 1: Examples of Asymmetric Catalysis for Hydantoin Synthesis

| Catalytic System | Reactants | Product Type | Enantioselectivity (e.r. or ee) |

|---|---|---|---|

| Chiral Phosphoric Acid | Glyoxals, Ureas | 5-Monosubstituted Hydantoins | Up to 98:2 e.r. rsc.org |

| Chiral Lewis Base/Copper(I) | Esters, N,N-di-t-butyldiaziridinone | Hydantoins | Excellent enantioselectivities organic-chemistry.org |

| Bifunctional Squaramide | Aminomethyl enones, N-tosyl imines | 2,4-Disubstituted Imidazolidines | High ee rsc.org |

Chiral Auxiliary-Mediated Strategies for Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The (R)- or (S)-1-phenylethylamine (α-PEA) moiety is a classic and highly effective chiral auxiliary used in a wide range of asymmetric syntheses. nih.gov In the synthesis of this compound, the 1-phenylethyl group itself can act as a chiral auxiliary, directing the formation of stereocenters within the molecule.

The α-PEA auxiliary is frequently employed in the synthesis of chiral imidazolidin-2-ones, which are stable and versatile intermediates. researchgate.net For example, N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one has been used in acetate (B1210297) aldol (B89426) reactions with high yield and anti-aldol selectivity. nih.gov The imidazolidinone auxiliary, often derived from α-PEA, provides a robust platform for diastereoselective reactions such as alkylations and aldol additions. researchgate.net After the desired stereochemistry is established, the auxiliary can be cleaved. However, in the case of the target compound, the auxiliary remains part of the final structure.

The synthesis of highly substituted chiral hydantoins can also be achieved from dipeptides, where the inherent chirality of the amino acid precursors directs the stereochemical outcome. A method mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and pyridine (B92270) allows for the dual activation of an amide and a Boc-protecting group, leading to cyclization into hydantoins as single diastereomers without racemization. organic-chemistry.org

Table 2: Chiral Auxiliaries in Imidazolidinone Synthesis

| Chiral Auxiliary | Application | Key Features |

|---|---|---|

| 1-Phenylethylamine (B125046) (α-PEA) | Synthesis of chiral imidazolidin-2-ones | Privileged chiral auxiliary, directs diastereoselective aldol and alkylation reactions. nih.govresearchgate.net |

| Oxazolidinones | Asymmetric alkylation, aldol reactions | Well-understood stereochemical models, products are separable diastereomers. wikipedia.orgwilliams.edu |

| Camphorsultam | General asymmetric synthesis | Classic, reliable auxiliary for various transformations. wikipedia.org |

Biocatalytic Approaches to Chiral Hydantoin Derivatives

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild conditions. nih.gov For the synthesis of chiral hydantoins and their precursors, a key class of enzymes is the hydantoinases. A cascade involving hydantoinase, N-carbamoylase, and hydantoin racemase can be used for the dynamic kinetic resolution of racemic hydantoin derivatives to produce enantiomerically pure L- or D-amino acids. nih.gov This process highlights a direct enzymatic route for the stereoselective opening of the hydantoin ring.

Conversely, these enzymatic systems can be envisioned to run in reverse or be adapted for the synthesis of specific chiral hydantoins from amino acid precursors. The advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure), which minimize side reactions like racemization and rearrangement, and the potential for high enantioselectivity. nih.gov Research continues to focus on discovering new enzymes and improving existing ones through methods like directed evolution to create tailored biocatalysts for the synthesis of unnatural chiral amino acids and, by extension, their parent hydantoin heterocycles. nih.gov

Exploration of Novel Cyclization and Condensation Reactions for Hydantoin Synthesis

The construction of the hydantoin ring itself is a critical step that can be achieved through various cyclization and condensation strategies. Research in this area focuses on developing efficient, high-yield reactions that can accommodate a wide range of substituents. tandfonline.com

Multi-Component Reactions (e.g., Bucherer-Bergs, Knoevenagel Analogs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient for building molecular complexity. nih.goverciyes.edu.tr The Bucherer-Bergs reaction is a cornerstone MCR for hydantoin synthesis, typically involving a carbonyl compound (aldehyde or ketone), a cyanide source (like potassium cyanide), and ammonium (B1175870) carbonate. nih.govwikipedia.org This reaction provides a direct and versatile route to 5-substituted and 5,5-disubstituted hydantoins. encyclopedia.pubdntb.gov.ua The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. wikipedia.org

Variations and improvements to the Bucherer-Bergs synthesis have been developed to enhance yields and expand its scope. nih.gov For instance, using cyanohydrins as starting materials or employing solvents like 50% alcohol can improve reaction outcomes. wikipedia.org

Other MCRs and condensation reactions have also been employed. A one-pot, three-component synthesis of 5-arylhydantoins can be achieved from the reaction of carbodiimides with α-halo-aryl acetic acids. srrjournals.com Knoevenagel-type condensations, often followed by cyclization, are also relevant. For example, the reaction of ninhydrin (B49086) with malononitrile (B47326) and a diamine in water can produce imidazolidine-ylidene-indenedione derivatives. nih.gov Ugi/cyclization two-step sequences provide another efficient pathway to hydantoins, where a microwave-assisted cyclization can be facilitated by using an alkyne as a leaving group. organic-chemistry.org

Table 3: Overview of Bucherer-Bergs Reaction

| Feature | Description |

|---|---|

| Reactants | Carbonyl compound (aldehyde/ketone), Ammonium carbonate, Potassium cyanide. wikipedia.org |

| Product | 5-substituted or 5,5-disubstituted hydantoin. nih.gov |

| Key Intermediate | Aminonitrile. wikipedia.org |

| Advantages | One-pot synthesis, high efficiency, simple procedure. encyclopedia.pubdntb.gov.ua |

Metal-Catalyzed Ring Closure Methodologies

Metal catalysis plays a significant role in modern organic synthesis, including the formation of heterocyclic rings. Metal-catalyzed reactions can facilitate cyclizations that might otherwise be difficult, often proceeding under mild conditions with high efficiency.

In hydantoin synthesis, copper-catalyzed reactions are particularly useful for forming C-N bonds. For example, copper acetate has been shown to promote the N-arylation of imides with boronic acids, providing a method for the synthesis of N-3 aryl hydantoins. srrjournals.comorganic-chemistry.org More recently, a combination of CuF2/MeOH was found to mediate the N-arylation of hydantoins with aryl boronic acids under base- and ligand-free conditions at room temperature. organic-chemistry.org

Palladium catalysts have also been utilized. Palladium(II) trifluoroacetate (B77799) can catalyze the C-arylation of N,N-disubstituted hydantoins with aryl iodides, allowing for the introduction of substituents at the C5 position. organic-chemistry.org Furthermore, novel ring-expansion reactions can lead to bridged hydantoin structures. The intramolecular nucleophilic aromatic substitution of metallated nitriles tethered by a urea (B33335) linkage can generate bicyclic or tricyclic scaffolds where a hydantoin ring bridges the structure. nih.gov These metal-catalyzed and metal-mediated methodologies expand the toolkit available for synthesizing complex and diversely substituted hydantoins.

Derivatization and Functionalization Strategies of the Imidazolidine-2,4-dione Skeleton

The reactivity of the this compound skeleton allows for a variety of chemical modifications. These transformations are crucial for creating libraries of analogs for biological screening and developing new chemical entities.

The imidazolidine-2,4-dione ring possesses two nitrogen atoms, N1 and N3, that can potentially undergo alkylation and acylation. The N1 atom is already substituted with the 1-phenylethyl group, leaving the N3-position as the primary site for these reactions. The N3 proton is more acidic than a typical amide proton due to its position between two carbonyl groups, making it more readily removable under basic conditions. nih.gov

N-Alkylation and N-Arylation: The alkylation of the N3 position is typically achieved by deprotonation with a suitable base, followed by reaction with an alkyl halide. Research on related hydantoin systems shows that N3 is the more easily alkylated position under standard basic conditions. nih.gov However, highly regioselective methods have been developed to control the site of modification. For instance, copper-catalyzed N-arylation protocols can selectively target either the N1 or N3 position depending on the specific catalytic system employed. scispace.com One method uses stoichiometric copper(I) oxide for a clean, regioselective arylation at the N3 position, while another system using catalytic copper(I) iodide and a diamine ligand promotes arylation at the N1 position. scispace.com A general Cu-catalyzed method for the N-3-arylation of hydantoins utilizes unsymmetrical iodonium (B1229267) salts and triethylamine (B128534) under mild conditions. acs.org While the N1 position in this compound is already substituted, these principles are foundational for designing syntheses of N1, N3-disubstituted analogs.

N-Acylation: N-acylation reactions follow a similar principle, where the nucleophilic N3-anion attacks an acylating agent like an acid chloride or anhydride. Studies on related heterocycles indicate that acylation preferentially occurs at the more nucleophilic N3 atom. rsc.org For instance, the reaction of N,N'-bisunsubstituted imidazolidines with acid chlorides in the presence of a base like pyridine or triethylamine leads to diacylated products.

| Reaction Type | Reagents & Conditions | Target Position | Key Findings | Reference |

|---|---|---|---|---|

| N1-Alkylation | Potassium bases (tBuOK or KHMDS) in THF | N1 | Direct and selective alkylation at the less acidic N1 position is possible. | nih.gov |

| N3-Arylation | Aryl iodides, Cu2O, DMF, 150 °C | N3 | Provides clean and regioselective N3-arylation on 5,5-disubstituted hydantoins. | scispace.com |

| N3-Arylation | Unsymmetrical iodonium salts, Cu(NO3)2·3/2H2O (cat.), TEA, Toluene | N3 | A general and mild method compatible with diverse hydantoin structures. | acs.org |

| N,N'-Diacylation | Acid chlorides, Pyridine or Et3N | N1 & N3 | General method for acylation of unsubstituted imidazolidines. |

Functionalization can also be directed at the peripheral groups of the molecule: the phenylethyl substituent at N1 and the C5 position of the heterocyclic ring.

Phenylethyl Moiety Substitution: Modifications to the aromatic ring of the phenylethyl group are a common strategy to modulate the pharmacological properties of a molecule. Standard electrophilic aromatic substitution reactions can introduce a variety of functional groups (e.g., nitro, halo, alkyl) onto the phenyl ring, although the position of substitution will be directed by the existing ethyl group. Alternatively, a more versatile approach involves the synthesis of the entire molecule from pre-functionalized phenylethylamine precursors. This allows for precise control over the type and position of substituents on the aromatic ring.

Imidazolidine (B613845) Ring (C5) Substitution: The C5 position of the imidazolidine-2,4-dione ring is another key site for introducing diversity. The classic Bucherer-Bergs reaction, a multicomponent reaction involving a ketone or aldehyde, cyanide, and ammonium carbonate, is a primary method for synthesizing 5,5-disubstituted hydantoins. wikipedia.org To create derivatives of this compound with C5-substituents, one could start with a substituted ketone in a Bucherer-Bergs reaction to form a 5,5-disubstituted hydantoin, which could then be alkylated at the N1 position with 1-phenylethyl bromide. Alternatively, syntheses starting from α-amino acids can yield C5-substituted hydantoins. nih.govresearchgate.net

| Substitution Site | Example Substituent | General Synthetic Approach | Reference |

|---|---|---|---|

| N1-Phenyl Moiety | 4-Chloro, 4-Methoxy, 3-Tolyl | Synthesis from substituted anilines and subsequent cyclization. | nih.gov |

| C5-Position | Methyl, Ethyl, Isopropyl | Reaction of C-arylglycine derivatives with isocyanates. | nih.govresearchgate.net |

| C5-Position | Diphenyl | Bucherer-Bergs reaction with benzophenone. | researchgate.net |

| C5-Position | Phenethyl | Bucherer-Bergs type synthesis from an appropriate ketone. | ceon.rs |

The two carbonyl groups of the dione (B5365651) system are also amenable to chemical transformation, most notably thionation and reduction.

Thionation: The conversion of one or both carbonyl groups to thiocarbonyls is a common bioisosteric replacement strategy in drug design. This transformation yields 2-thioxoimidazolidin-4-ones (thiohydantoins) or imidazolidine-2,4-dithiones. While direct thionation of a pre-formed hydantoin using reagents like Lawesson's reagent is possible, many synthetic routes build the thiohydantoin ring from thio-analog precursors. For example, reacting α-amino acids with phenyl isothiocyanate is a common method to produce 3-phenyl-2-thiohydantoin derivatives. nih.govresearchgate.net

Reduction: The reduction of the amide-like carbonyl groups in the imidazolidine-2,4-dione ring requires powerful reducing agents. Strong hydrides, such as lithium aluminum hydride (LiAlH₄), are capable of reducing amides and esters to the corresponding amines and alcohols. masterorganicchemistry.comnumberanalytics.com The application of LiAlH₄ to this compound would be expected to reduce the carbonyl groups. ic.ac.ukchemistrysteps.com Depending on the reaction conditions, this could lead to the formation of 1-(1-phenylethyl)imidazolidine, where both carbonyls are reduced to methylene (B1212753) groups, or potentially ring-opened products. The precise outcome would depend on which C-N bond cleaves after the initial reduction of the carbonyl to a hemiaminal-like intermediate. This transformation effectively removes the planar carbonyl groups and introduces greater conformational flexibility into the heterocyclic ring system. ias.ac.in

Green Chemistry Principles and Sustainable Synthesis in Related Imidazolidine-2,4-dione Research

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Research into the synthesis of imidazolidine-2,4-diones and related heterocycles has increasingly incorporated green chemistry principles to reduce waste, avoid hazardous solvents, and improve energy efficiency.

A key goal of green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents. To this end, solvent-free and aqueous synthetic methods are highly desirable.

Solvent-Free Synthesis: Solvent-free "grinding" methods have been successfully developed for the synthesis of hydantoins and thiohydantoins. acs.org These one-pot reactions, which involve grinding the reactants (e.g., benzil, urea/thiourea, and a base) together at room temperature, offer significant advantages, including short reaction times, high yields, simple work-up procedures, and the elimination of solvent waste. acs.org

Aqueous Media Synthesis: While many organic reagents are not soluble in water, the development of water-tolerant catalysts and reaction conditions has made aqueous synthesis a viable green alternative. The Bucherer-Bergs reaction, a cornerstone of hydantoin synthesis, traditionally uses a mixture of ethanol (B145695) and water, demonstrating the compatibility of these syntheses with aqueous environments. wikipedia.org

The development of novel catalysts is central to improving the sustainability and efficiency of chemical reactions. Catalysts can enable reactions to proceed under milder conditions, reduce reaction times, and improve selectivity, all of which contribute to a greener process.

In the context of imidazolidine-2-one and dione synthesis, various catalytic strategies have been explored. These include:

Metal Catalysis: Transition metals like palladium, copper, and tungsten have been used to catalyze key bond-forming reactions. scispace.com For example, Pd(II)-catalyzed diamination of 1,3-dienes and copper-catalyzed N-arylation of the hydantoin ring have been reported as efficient methods. scispace.com

Organocatalysis: Small organic molecules can also serve as effective catalysts, avoiding the cost and potential toxicity of heavy metals.

Base Catalysis: Simple bases are often used to facilitate condensation and cyclization steps in hydantoin synthesis, including in solvent-free grinding methods. acs.org

The continuous development of more active and selective catalysts allows for lower catalyst loadings and the use of less reactive starting materials, further enhancing the efficiency and environmental friendliness of these synthetic routes.

Microwave-Assisted and Flow Chemistry Applications

The synthesis and chemical transformations of this compound have benefited from modern techniques such as microwave-assisted synthesis and flow chemistry. These methods offer significant advantages over traditional batch processing, including accelerated reaction times, improved yields, enhanced safety profiles, and greater scalability. While specific research focusing exclusively on the microwave and flow synthesis of this compound is not extensively documented, the principles and findings from studies on structurally similar hydantoins provide valuable insights into its potential synthesis and transformation under these conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes. nih.govucl.ac.be This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. nih.govnih.gov

In the context of hydantoin synthesis, microwave-assisted methods have been successfully applied to the Urech hydantoin synthesis, a classical method for preparing hydantoins from amino acids. A one-pot, two-step microwave-assisted Urech synthesis has been developed for 5-monosubstituted hydantoins, starting from various L-amino acids. nih.govbeilstein-journals.org This procedure involves the N-carbamylation of the amino acid with potassium cyanate, followed by acid-catalyzed cyclization under microwave irradiation. For instance, the synthesis of (S)-5-benzylimidazolidine-2,4-dione from L-phenylalanine using this method resulted in a high yield of 89% in a significantly reduced reaction time. nih.govbeilstein-journals.org The reaction is typically carried out in water, highlighting its environmentally friendly nature. nih.govbeilstein-journals.org

The general applicability of this method suggests that α-amino acids with a phenylethyl group could be suitable substrates for the synthesis of the corresponding 5-(1-phenylethyl)imidazolidine-2,4-dione. Furthermore, microwave-assisted approaches have been employed for the synthesis of various functionalized hydantoin derivatives, often leading to cleaner reactions and improved yields compared to conventional heating. mdpi.comnih.gov

Table 1: Microwave-Assisted Synthesis of 5-Substituted Hydantoins from L-Amino Acids

| Entry | Starting Amino Acid | Product | Yield (%) | Microwave Time (min) | Ref. |

| 1 | L-Phenylalanine | (S)-5-Benzylimidazolidine-2,4-dione | 89 | 75 | nih.govbeilstein-journals.org |

| 2 | L-Tyrosine | (S)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione | 83 | 75 | nih.govbeilstein-journals.orgresearchgate.net |

| 3 | L-Tryptophan | (S)-5-((1H-Indol-3-yl)methyl)imidazolidine-2,4-dione | 75 | 75 | nih.govbeilstein-journals.orgresearchgate.net |

| 4 | L-Valine | (S)-5-Isopropylimidazolidine-2,4-dione | 86 | 75 | nih.govbeilstein-journals.orgresearchgate.net |

| 5 | L-Leucine | (S)-5-Isobutylimidazolidine-2,4-dione | 34 | 75 | nih.govbeilstein-journals.orgresearchgate.net |

Note: The data presented is for structurally related 5-substituted hydantoins, as specific data for this compound was not available in the searched literature.

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. organic-chemistry.orgthieme-connect.com

The Bucherer-Bergs reaction, a multicomponent reaction used to synthesize hydantoins from carbonyl compounds, potassium cyanide, and ammonium carbonate, has been successfully adapted to a continuous flow process. organic-chemistry.orgthieme-connect.comalfa-chemistry.com By utilizing a two-feed flow approach, where the organic substrate and aqueous reagents are introduced separately, near-quantitative conversions to the corresponding hydantoins have been achieved within minutes. organic-chemistry.orgthieme-connect.com For example, the continuous flow synthesis of 5-methyl-5-phenylhydantoin (B155086) from acetophenone (B1666503) demonstrated a significant rate enhancement compared to batch conditions. thieme-connect.com

This methodology could be extrapolated to the synthesis of 5,5-disubstituted hydantoins where one of the substituents is a phenylethyl group. While the direct N-1 substitution in a flow system is less commonly reported for the Bucherer-Bergs reaction itself, subsequent N-alkylation of the hydantoin product could be integrated into a continuous or semi-continuous process. organic-chemistry.org The ability to operate at elevated temperatures and pressures in a controlled manner within a flow reactor can facilitate reactions that are slow or inefficient under standard batch conditions. thieme-connect.com

Table 2: Continuous Flow Synthesis of Hydantoins via the Bucherer-Bergs Reaction

| Entry | Carbonyl Compound | Product | Yield (%) | Residence Time (min) | Temperature (°C) | Ref. |

| 1 | Acetophenone | 5-Methyl-5-phenylhydantoin | 91 | 32 | 120 | thieme-connect.com |

| 2 | Cyclohexanone | Spiro[cyclohexane-1,5'-imidazolidine]-2',4'-dione | 95 | 32 | 120 | thieme-connect.comresearchgate.net |

| 3 | Propiophenone | 5-Ethyl-5-phenylhydantoin | 88 | 32 | 120 | thieme-connect.comresearchgate.net |

| 4 | 4-Methoxyacetophenone | 5-(4-Methoxyphenyl)-5-methylhydantoin | 93 | 32 | 120 | thieme-connect.comresearchgate.net |

Note: The data presented is for structurally related 5,5-disubstituted hydantoins, as specific data for this compound was not available in the searched literature.

Advanced Structural Elucidation and Conformational Analysis of 1 1 Phenylethyl Imidazolidine 2,4 Dione

High-Resolution Spectroscopic Characterization Techniques

Modern spectroscopic methods provide unparalleled insight into the molecular framework and dynamics of 1-(1-Phenylethyl)imidazolidine-2,4-dione. These techniques, when used in concert, allow for a detailed mapping of atomic connectivity, spatial arrangements, and vibrational characteristics.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. openmedscience.com For this compound, a chiral molecule, multidimensional NMR experiments are particularly crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for deducing its preferred conformation and stereochemical integrity. researchgate.netresearchgate.net

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the carbon framework and the connectivity between protons and carbons. For instance, the HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to, while the HMBC spectrum would show correlations over two to three bonds, helping to piece together the entire molecular puzzle.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for probing spatial proximities between protons. nih.govnih.gov In the context of this compound, NOESY experiments can help determine the relative orientation of the phenylethyl group with respect to the imidazolidine-2,4-dione ring. The observation of NOE cross-peaks between specific protons on the phenyl ring and protons on the hydantoin (B18101) ring would provide strong evidence for a particular conformational preference in solution. nih.gov The study of N-acylimidazolidines has shown that NMR data can suggest the existence of non-isolatable E/Z diastereomers in solution due to hindered amide rotation. researchgate.net

The chemical shifts of the protons and carbons in the imidazolidine-2,4-dione ring are sensitive to the nature and orientation of the substituent at the N-1 position. mdpi.com Chiral solvating agents can be employed in ¹H NMR spectroscopy to achieve enantiomeric discrimination of hydantoin derivatives, leading to unprecedented nonequivalent chemical shifts that can be used to determine enantiomeric excess. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazolidine-2,4-dione CH | 4.0 - 4.5 | 55 - 65 |

| Imidazolidine-2,4-dione C=O (C2) | - | 155 - 165 |

| Imidazolidine-2,4-dione C=O (C4) | - | 170 - 180 |

| Phenylethyl CH | 5.0 - 5.5 | 50 - 60 |

| Phenylethyl CH₃ | 1.5 - 2.0 | 15 - 25 |

| Phenyl C-H (ortho, meta, para) | 7.2 - 7.5 | 125 - 130 |

| Phenyl C (ipso) | - | 135 - 145 |

| Imidazolidine-2,4-dione NH | 7.5 - 8.5 | - |

Note: These are predicted ranges based on typical values for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.govsemanticscholar.org These methods are highly sensitive to the functional groups present and the nature of intermolecular interactions. mdpi.com The combination of FT-IR and Raman spectroscopy can offer complementary information for a more complete vibrational characterization. spectroscopyonline.com

For this compound, the FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the hydantoin ring, typically in the range of 1700-1800 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding. The N-H stretching vibration of the imidazolidine (B613845) ring would appear as a broader band in the region of 3200-3400 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the phenyl group would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. nih.gov The symmetric vibrations of the phenyl ring are often strong in the Raman spectrum. Analysis of the low-frequency region in the Raman spectrum can also provide insights into lattice vibrations and polymorphism.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (Imidazolidine) | Stretching | 3200 - 3400 | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=O (Imidazolidine) | Stretching | 1700 - 1800 | 1700 - 1800 |

| C=C (Aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Architecture

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact molecular weight and elemental composition of a compound. nih.gov Furthermore, by analyzing the fragmentation patterns upon ionization, significant structural information can be deduced. researchgate.netresearchgate.net

For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. Under ESI conditions, the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing insights into the molecular architecture.

A characteristic fragmentation pathway would likely involve the cleavage of the bond between the phenylethyl group and the imidazolidine ring. This would lead to the formation of a stable phenylethyl carbocation. Other potential fragmentations could involve the rupture of the hydantoin ring itself. The characteristic fragmentation behaviors of 2-(2-phenylethyl)chromones involve the cleavage of the CH2–CH2 bond between the chromone (B188151) and phenyl moieties. nih.gov

Table 3: Plausible Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 205.0977 | [C₁₁H₁₃N₂O₂]⁺ | Protonated molecule [M+H]⁺ |

| 105.0704 | [C₈H₉]⁺ | Cleavage of the N-C bond to the phenylethyl group |

| 114.0402 | [C₃H₄N₂O₂]⁺ | Cleavage of the phenylethyl group |

| 77.0391 | [C₆H₅]⁺ | Loss of ethyl group from the phenylethyl fragment |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Crystal Structure Determination and Polymorphism Studies

Single-crystal X-ray diffraction analysis of this compound would yield a detailed picture of its solid-state conformation. This includes the puckering of the five-membered imidazolidine-2,4-dione ring and the rotational orientation of the phenylethyl substituent. The determination of the space group and unit cell parameters is the first step in this process. mdpi.com For chiral hydantoin derivatives, crystallization can occur in different space groups, such as the orthorhombic P2₁2₁2₁ or the monoclinic P2₁/c. acs.org

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the solid-state characterization of organic molecules. mdpi.com Different polymorphs can exhibit distinct physical properties. A systematic study of crystallization from various solvents and under different conditions would be necessary to explore the polymorphic landscape of this compound. chemrxiv.orgchemrxiv.org Powder X-ray diffraction (PXRD) is a valuable tool for identifying and distinguishing between different polymorphic forms. chemrxiv.org

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. nih.govrsc.org For this compound, hydrogen bonding is expected to be a dominant feature. The N-H group of the hydantoin ring can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors. This can lead to the formation of chains or dimeric aggregates. nih.gov

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and π-π stacking interactions between the phenyl rings of adjacent molecules can also play a significant role in stabilizing the crystal structure. acs.orgmdpi.com The analysis of these interactions provides a deeper understanding of the forces that dictate the solid-state architecture. The crystal packing of some hydantoin derivatives shows an association of homochiral molecular ribbons resulting from strong hydrogen bonds involving the hydantoin rings. acs.org

Table 4: Common Intermolecular Interactions in Hydantoin Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| N-H···O Hydrogen Bond | N-H | C=O | 2.8 - 3.2 |

| C-H···O Hydrogen Bond | C-H | C=O | 3.0 - 3.5 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 |

Experimental Conformational Analysis in Solution and Solid States

Temperature-Dependent Spectroscopic Studies

Temperature-dependent spectroscopic studies, particularly variable-temperature NMR (VT-NMR), are indispensable for a detailed understanding of the conformational equilibrium of this compound. By monitoring the changes in NMR spectra as a function of temperature, it is possible to deduce thermodynamic parameters (ΔH° and ΔS°) for the equilibrium between different conformers.

As the temperature changes, the relative populations of the conformers in equilibrium shift according to the Boltzmann distribution. This shift can be observed as a change in the chemical shifts and coupling constants in the NMR spectrum. For instance, if two conformers are in equilibrium, the observed chemical shift of a nucleus will be a weighted average of the chemical shifts in the individual conformers. By plotting the chemical shift versus temperature, one can often extract information about the enthalpy and entropy differences between the conformers.

In the context of this compound, VT-NMR studies would be crucial to investigate the equilibrium between different rotamers arising from the rotation around the C-N bond. Such studies on related N-acylimidazolidines have revealed the presence of E/Z diastereomers due to hindered amide bond rotation, which can be resolved and characterized at low temperatures. researchgate.net

Furthermore, temperature-dependent CD spectroscopy can also provide insights into conformational changes. Changes in the CD spectrum with temperature can indicate a shift in the conformational equilibrium or changes in the solvation of the molecule.

Table 2: Hypothetical Temperature-Dependent NMR Data for a Two-State Conformational Equilibrium

| Temperature (K) | Chemical Shift of Proton Hx (ppm) | Linewidth (Hz) | Inferred Information |

| 298 | 7.25 (broad) | 15.0 | Rapid interconversion between conformers at room temperature. |

| 273 | 7.28 (broad) | 25.0 | Slower exchange, approaching coalescence. |

| 250 | 7.35 and 7.15 (two distinct signals) | 5.0 (each) | Slow exchange regime; signals for individual conformers are resolved. |

This table presents hypothetical data to illustrate the principles of temperature-dependent NMR studies, as specific experimental data for this compound is not available.

In the solid state, the conformation of this compound is fixed within the crystal lattice. X-ray crystallography is the definitive method for determining the solid-state structure, providing precise bond lengths, bond angles, and torsion angles. For related compounds like 1,3-bis(1-phenylethyl)imidazolidine-2-thione, X-ray diffraction has revealed a flattened twist conformation for the imidazolidine ring. nih.gov Solid-state NMR (ssNMR) can also be employed to study the conformation and packing of molecules in the solid state, providing information that is complementary to X-ray crystallography, especially for non-crystalline or disordered solids.

Computational and Theoretical Investigations of 1 1 Phenylethyl Imidazolidine 2,4 Dione

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While QM methods provide a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time at a given temperature. acs.org

MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. For a flexible molecule like 1-(1-Phenylethyl)imidazolidine-2,4-dione, which has rotatable bonds, an MD simulation can explore its various possible shapes, or conformations. acs.org

By running a simulation for a sufficient length of time (from nanoseconds to microseconds), it is possible to map out the molecule's conformational landscape . This landscape shows which conformations are most stable (i.e., have the lowest potential energy) and how much energy is required to transition between them (the energy barriers ). This analysis is crucial for understanding how the molecule's shape might influence its interaction with biological targets. Computational studies on similar hydantoin-based structures have successfully used this approach to identify preferred conformations, such as those stabilized by internal hydrogen bonds. nih.gov

The behavior of a molecule can change dramatically depending on its environment, particularly the solvent it is in. MD simulations are exceptionally well-suited to study these solvent effects because they can explicitly include solvent molecules (e.g., water, methanol, or chloroform) in the simulation box. arabjchem.org

The simulation can reveal how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonds between the solvent and the hydantoin's N-H and C=O groups, influence the solute's conformation and stability. edu.krdnih.gov Studies on related hydantoin (B18101) derivatives have shown that solvent polarity can significantly affect tautomeric equilibria and dipole moments, demonstrating the importance of including solvent effects for a realistic molecular model. arabjchem.orgscilit.comresearchgate.net For instance, polar solvents would be expected to form hydrogen bonds with the hydantoin ring, potentially stabilizing conformations that expose the N-H and C=O groups.

Prediction of Spectroscopic Parameters from Computational Models

Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely employed to predict the spectroscopic properties of molecules. These predictions serve as a crucial aid in the interpretation of experimental data, such as Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy.

The process typically involves optimizing the molecular geometry of the compound at a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)). Following optimization, a Gauge-Independent Atomic Orbital (GIAO) calculation is performed to obtain the isotropic shielding values for each nucleus. researchgate.net These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

While specific computational studies for this compound are not extensively published, data from structurally similar imidazolidine-2,4-diones provide a reliable reference for the expected chemical shifts of the core heterocyclic ring. mdpi.combas.bgresearchgate.net For instance, the protons on the imidazolidine (B613845) ring (H-5) and the attached N-H protons typically appear in distinct regions of the ¹H NMR spectrum. mdpi.com Similarly, the carbonyl carbons (C-2 and C-4) and the C-5 carbon of the ring have characteristic ¹³C NMR chemical shifts. mdpi.combas.bg Computational models can accurately reproduce these values, helping to confirm structural assignments. researchgate.net

Table 1: Representative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for an Imidazolidine-2,4-dione Core Note: This table presents typical data for the hydantoin scaffold to illustrate the predictive power of computational methods. The experimental values are drawn from published data on various 5-substituted hydantoins. mdpi.comedu.krd

| Atom | Predicted Chemical Shift (ppm) - GIAO/DFT | Typical Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| N1-H | 8.0 - 8.5 | 7.5 - 8.1 edu.krd |

| N3-H | 10.5 - 11.0 | 10.6 - 10.7 edu.krd |

| C5-H | 4.2 - 4.5 | 4.2 - 5.6 mdpi.com |

| ¹³C NMR | ||

| C2 (C=O) | 155 - 158 | ~156-157 edu.krd |

| C4 (C=O) | 172 - 176 | ~175-176 edu.krd |

| C5 | 57 - 60 | ~57-60 mdpi.comedu.krd |

Theoretical Studies of Acid-Base Properties and Tautomeric Equilibria

Computational methods are essential for investigating the acid-base properties and tautomeric equilibria of molecules like this compound. The imidazolidine-2,4-dione ring contains two amide-like protons (at N-1 and N-3), which are acidic.

Acid-Base Properties: The acidity constant (pKa) is directly related to the Gibbs free energy of the deprotonation reaction. rowansci.com Computational workflows can predict pKa values by calculating the free energies of the protonated and deprotonated species in a solvent continuum model. rowansci.com Methods like AIMNet2, a machine-learned interatomic potential, have shown promise in providing rapid and accurate pKa predictions, which are crucial for understanding the molecule's behavior in biological systems. rowansci.com For the imidazolidine-2,4-dione core, the N-3 proton is generally more acidic than the N-1 proton due to the electronic effects of the adjacent carbonyl groups.

Tautomeric Equilibria: Imidazolidine-2,4-dione can exist in different tautomeric forms, primarily involving keto-enol and amide-imidol transformations. The predominant form is the diketo tautomer, but other forms, such as those with enol or imidol groups, can exist in equilibrium. edu.krd DFT calculations are highly effective in determining the relative stabilities of these tautomers by computing their ground-state energies. edu.krdorientjchem.org The relative energies indicate the position of the tautomeric equilibrium. Studies on 5-monosubstituted imidazolidine-2,4-diones show that the diketo form is significantly more stable than the various enol forms. edu.krd The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), is critical for accurate predictions, as intermolecular hydrogen bonding with solvent molecules can influence the equilibrium. researchgate.net

Table 2: Calculated Relative Energies of Tautomeric Forms for a 5-Substituted Imidazolidine-2,4-dione Note: The energies are hypothetical values based on published DFT studies on the imidazolidine-2,4-dione system, illustrating the typical relative stabilities. Form A (diketo) is the reference (0.00 kcal/mol). edu.krd

| Tautomeric Form | Structure | Calculated Relative Energy (kcal/mol) | Predicted Stability |

| A (Diketone) | 2,4-dione | 0.00 | Most Stable |

| B (Enol) | 2-hydroxy-4-one | +15.2 | Less Stable |

| C (Enol) | 4-hydroxy-2-one | +18.5 | Less Stable |

| D (Di-enol) | 2,4-dihydroxy | +25.8 | Least Stable |

Computational Exploration of Reaction Mechanisms and Transition States

Understanding the mechanism of chemical reactions, such as the synthesis of this compound, is a fundamental goal of computational chemistry. DFT calculations allow researchers to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. rsc.orgnih.gov

The synthesis of the hydantoin ring often proceeds through multi-step pathways. organic-chemistry.org Computational studies can elucidate these pathways by:

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Its structure represents the highest energy point along the reaction coordinate.

Calculating Activation Energies (Ea): The energy difference between the transition state and the reactants defines the activation barrier, which is a key determinant of the reaction rate.

Verifying the Reaction Path: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the desired reactants and products.

Table 3: Hypothetical Calculated Energy Profile for a Key Step in Imidazolidine-2,4-dione Ring Formation Note: This table illustrates a simplified, hypothetical reaction coordinate based on typical DFT calculations for heterocyclic ring-closing reactions. rsc.org

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant Complex | Pre-cyclization intermediate | 0.00 |

| TS1 | Transition State for Ring Closure | +18.5 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| TS2 | Transition State for Dehydration | +12.3 |

| Product | Imidazolidine-2,4-dione ring | -25.0 |

Chemical Reactivity and Mechanistic Studies of 1 1 Phenylethyl Imidazolidine 2,4 Dione

Elucidation of Reaction Mechanisms Involving the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione ring, the central scaffold of the molecule, is characterized by two carbonyl groups and two nitrogen atoms, which dictate its chemical behavior. researchgate.net

Nucleophilic and Electrophilic Attack at Ring Atoms

The reactivity of the imidazolidine-2,4-dione core is primarily governed by the electrophilicity of its carbonyl carbons and the nucleophilicity of its nitrogen atoms.

Electrophilic Sites: The carbonyl carbons at positions C2 and C4 are electron-deficient and serve as the primary sites for nucleophilic attack . The polarization of the C=O bond makes these carbons susceptible to reaction with a wide range of nucleophiles. The C4 carbonyl, being part of an amide-like structure, is generally more reactive towards nucleophiles than the C2 carbonyl, which is part of a urea-like structure. Lewis base-catalyzed reactions can facilitate cascade nucleophilic additions to form highly functionalized hydantoin (B18101) derivatives. rsc.org

Nucleophilic Sites: The nitrogen atoms of the ring can act as nucleophiles. The N1 nitrogen is substituted with the 1-phenylethyl group, which introduces steric hindrance. The N3 nitrogen bears a hydrogen atom, which is acidic (pKa ≈ 9) due to the electron-withdrawing effects of the two adjacent carbonyl groups. Deprotonation of N3 by a base significantly enhances its nucleophilicity, forming a hydantoinate anion. This anion can then participate in various reactions, such as alkylation or acylation. rsc.org The formation of this anion is a key step in many synthetic and biological processes involving hydantoins.

Intramolecular nucleophilic attack is also a known reaction pathway for urea-tethered systems, leading to ring expansion and the formation of bridged hydantoin structures. nih.gov

Ring-Opening and Ring-Contraction/Expansion Reactions

The stability of the imidazolidine-2,4-dione ring is compromised under certain conditions, leading to cleavage or rearrangement of the heterocyclic structure.

Ring-Opening Reactions: The most common ring-opening reaction is hydrolysis , which can be catalyzed by either acid or base. Under basic conditions, nucleophilic attack by a hydroxide (B78521) ion, typically at the more reactive C4 carbonyl, leads to the formation of a tetrahedral intermediate. Subsequent cleavage of the N3-C4 bond opens the ring to yield an N-carbamoyl-amino acid derivative, which can be further hydrolyzed to the corresponding amino acid. researchgate.netnih.govresearchgate.net Studies on the hydrolysis of hydantoin to glycine (B1666218) show a two-step process where hydantoin is first hydrolyzed to hydantoic acid, which then hydrolyzes to glycine. acs.org Similarly, acid-catalyzed hydrolysis proceeds via protonation of a carbonyl oxygen, followed by attack of water. researchgate.netrsc.orgresearchgate.net Ring-opening can also be achieved with other nucleophiles, such as Grignard reagents, which can attack the carbonyl carbons of imidazolidine (B613845) derivatives. researchgate.net

Ring-Contraction/Expansion Reactions: While less common for the stable five-membered hydantoin ring, ring-contraction and expansion reactions are known in related heterocyclic systems. Ring expansion of nitrogen heterocycles can be achieved through intramolecular nucleophilic aromatic substitution to form bridged hydantoins. nih.gov Ring contraction is also a known, though less frequent, transformation in nitrogen-containing heterocycles. uchicago.edu Dihydroimidazole-oxide derivatives can undergo cycloaddition followed by ring opening and subsequent cyclization to form pyrrolo[1,2-a]imidazole-diones. rsc.org

Chemical Stability and Degradation Pathways Under Various Conditions

The stability of 1-(1-Phenylethyl)imidazolidine-2,4-dione is influenced by environmental factors such as pH, temperature, and light.

Hydrolytic Stability Studies

Hydrolysis is a primary degradation pathway for imidazolidine-2,4-diones. The rate and mechanism of this degradation are highly dependent on the pH of the medium.

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydrolysis is initiated by the attack of a hydroxide ion on a carbonyl carbon (C4 or C2), leading to ring opening. The rate of hydrolysis generally increases with increasing pH. For unsubstituted hydantoin, the process involves the formation of hydantoic acid as an intermediate. nih.govacs.org The presence of substituents on the ring can influence the rate of hydrolysis through electronic and steric effects.

Acid-Catalyzed Hydrolysis: In acidic media, hydrolysis is also observed. The mechanism involves the protonation of a carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. researchgate.netrsc.orgresearchgate.net The hydrolysis of related iminohydantoins has been shown to be zero-order with respect to proton concentration in strong acid, suggesting that the imine is fully protonated and the rate-determining step is the attack of water. researchgate.net

The table below summarizes the general effects of pH on the hydrolytic stability of the hydantoin ring.

| Condition | Relative Rate of Hydrolysis | Primary Mechanism | Intermediate/Product |

| Strongly Acidic | Moderate to High | Acid Catalysis | Ring-opened amino acid derivatives |

| Neutral (pH ~7) | Low | Slow, uncatalyzed hydrolysis | Generally stable |

| Strongly Basic | High | Base Catalysis | Hydantoate, then amino acid derivatives |

Thermal and Photochemical Transformations

Exposure to heat and light can induce transformations in the this compound molecule.

Thermal Transformations: Hydantoin derivatives generally exhibit moderate to high thermal stability. researchgate.net However, at elevated temperatures, decomposition can occur. The thermal stability is dependent on the substitution pattern of the hydantoin ring. researchgate.net For some complex hydantoin derivatives, thermal-mediated synthesis from amino acids using carbodiimides is possible, indicating that the ring can be formed under thermal conditions. researchgate.net

Photochemical Transformations: The presence of chromophores, namely the phenyl group and the carbonyl groups, makes this compound susceptible to photochemical reactions. msu.edu The Grotthuss-Draper law dictates that light must be absorbed for a photochemical reaction to occur. msu.edu Upon absorption of UV light, the carbonyl groups can be excited to singlet or triplet states, potentially leading to Norrish-type reactions or cycloadditions. The phenyl group can also participate in photochemical reactions. While specific studies on the photochemistry of this compound are not widely available, related systems show that photochemical excitation can lead to the formation of reactive intermediates like triplets, which can undergo further reactions. nih.govrsc.org

Redox Chemistry and Electrochemical Behavior

The redox properties of this compound are associated with its functional groups that can undergo oxidation or reduction.

The imidazolidine-2,4-dione ring itself is relatively stable towards redox reactions under normal conditions. However, the carbonyl groups can be reduced under specific conditions. Electrochemical studies on related spiro-hydantoin derivatives using cyclic voltammetry have shown that these compounds can be reduced at a hanging mercury drop electrode. researchgate.net The reduction potentials are pH-dependent, with reduction being easier at lower pH values. For instance, cycloalkanespiro-5-hydantoins exhibit single reduction signals between -0.365 V and -0.627 V depending on the pH and the specific structure. researchgate.net The electrode processes can be quasi-reversible or irreversible. researchgate.net

One-electron oxidation of related guanosine (B1672433) derivatives containing an 8-oxo-7,8-dihydroguanine moiety (which includes a hydantoin-like structure) has been studied, indicating that the hydantoin ring can be involved in complex redox processes, especially in biological contexts. nih.gov The redox potential for the oxidation of a guanidinohydantoin/iminoallantoin mixture was estimated to be around 1.0 V vs NHE. nih.gov

The general electrochemical behavior can be summarized in the following table, based on studies of analogous compounds.

| Process | Potential Range (vs. reference electrode) | Nature of the Reaction | Influencing Factors |

| Reduction | -0.3 V to -0.7 V | Quasi-reversible to Irreversible | pH, electrode material, molecular structure |

| Oxidation | ~ +1.0 V | Irreversible | Molecular structure, presence of oxidizing agents |

Oxidation and Reduction Mechanisms

The chemical reactivity of this compound, in terms of oxidation and reduction, is dictated by the functional groups present within its structure: the imidazolidine-2,4-dione (hydantoin) ring, the phenylethyl substituent, and the N-H bonds of the heterocyclic core. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, its behavior can be inferred from established principles of organic chemistry and studies on related compounds. rsc.orgmasterorganicchemistry.com

Oxidation:

The oxidation of organic molecules typically involves an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. masterorganicchemistry.com For this compound, the potential sites for oxidation include the benzylic position of the phenylethyl group and the hydantoin ring itself.

The major metabolic pathway for similar hydantoins, such as 1-methylhydantoin, involves a two-step oxidation process. rsc.org The first step is the hydroxylation at the C5 position of the hydantoin ring to form a 5-hydroxy derivative. This is often a stereoselective enzymatic process. rsc.org Subsequent oxidation of this intermediate can lead to the formation of a parabanic acid derivative. rsc.org

In the case of this compound, a similar oxidation at the C5 position of the hydantoin ring could occur. Additionally, the benzylic C-H bond in the 1-phenylethyl group is susceptible to oxidation, potentially forming a hydroxyl group or a ketone.

Common oxidizing agents used in the laboratory for such transformations include chromium(VI) reagents (like chromic acid) and other metal oxides. ucr.edu The choice of reagent can influence the outcome of the oxidation. For instance, milder oxidizing agents might selectively oxidize a secondary alcohol to a ketone without further reaction. youtube.com

Reduction:

Reduction, conversely, involves a decrease in the number of bonds to oxygen or an increase in the number of bonds to hydrogen. masterorganicchemistry.com For this compound, the primary sites for reduction are the carbonyl groups (C=O) of the hydantoin ring.

Catalytic hydrogenation is a common method for the reduction of various functional groups, including carbonyls. libretexts.org However, the reduction of amides and ureas (as found in the hydantoin ring) is generally more challenging than the reduction of ketones or aldehydes and often requires more forcing conditions or specific reagents like lithium aluminum hydride (LiAlH₄). youtube.com The Wolff-Kishner reduction is another method that can completely remove a carbonyl group, replacing it with two hydrogen atoms. youtube.com

The phenyl ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce alkene or carbonyl double bonds. libretexts.org

The following table summarizes the potential oxidation and reduction products of this compound based on general organic principles.

| Reaction Type | Potential Product(s) | Reagent/Condition Example |

| Oxidation | 5-Hydroxy-1-(1-phenylethyl)imidazolidine-2,4-dione | Enzymatic (metabolic) or mild chemical oxidant |

| 1-(1-Phenylethyl)parabanic acid | Stronger oxidizing agent | |

| 1-(1-Oxo-1-phenylethyl)imidazolidine-2,4-dione | Oxidation of a hydroxylated phenylethyl group | |

| Reduction | 1-(1-Phenylethyl)imidazolidin-2-one | Reduction of one carbonyl group |

| 1-(1-Phenylethyl)imidazolidine | Complete reduction of both carbonyl groups |

Voltammetric Studies for Electrochemical Characterization

Cyclic voltammetry (CV) is a commonly employed technique where the potential is swept linearly to a set value and then reversed. dtu.dk The resulting voltammogram provides information on the redox potentials and the reversibility of the electron transfer processes. dtu.dk For many organic molecules, the reduction process involves the transfer of one or more electrons, often coupled with proton transfer, especially in aqueous solutions. dtu.dk

Studies on aromatic 1,4-diaza compounds, which share some structural similarities with the hydantoin ring system, show that the redox potential is influenced by the presence and nature of substituents. dtu.dk Electron-withdrawing groups tend to make the reduction potential more positive (easier to reduce), while electron-donating groups have the opposite effect. dtu.dk The phenyl group in this compound would be expected to influence the electronic properties of the hydantoin ring.

In the context of related nitroimidazole compounds, a correlation has been observed between the ease of redox activation (half-wave potential of the initial one-electron transfer) and biological activity. nih.gov This highlights the importance of electrochemical properties in understanding the mechanisms of action for certain classes of compounds. nih.gov

A hypothetical voltammetric study of this compound would likely involve dissolving the compound in a suitable solvent with a supporting electrolyte and recording voltammograms at a glassy carbon electrode. dtu.dk The data obtained would reveal the potentials at which the compound is oxidized and reduced, and the nature of these electrochemical processes (e.g., reversible, irreversible, number of electrons transferred).

The following table outlines the key parameters that would be determined in a voltammetric study of this compound.

| Parameter | Description |

| Oxidation Potential (Epa) | The potential at which the anodic peak current is observed, corresponding to the oxidation of the compound. |

| Reduction Potential (Epc) | The potential at which the cathodic peak current is observed, corresponding to the reduction of the compound. |

| Half-wave Potential (E₁/₂) | The average of the anodic and cathodic peak potentials for a reversible process, indicating the thermodynamic ease of the redox reaction. |

| Peak Current (ipa, ipc) | The magnitude of the current at the peak potentials, which is related to the concentration of the analyte and the rate of the electron transfer. |

Investigation of Acid-Base Equilibria and Protonation Sites

The acid-base properties of this compound are primarily associated with the N-H protons of the imidazolidine-2,4-dione ring. nih.gov According to the Brønsted-Lowry theory, an acid is a proton donor, and a base is a proton acceptor. msu.edu The imidazolidine-2,4-dione moiety contains two secondary amine protons (at positions 1 and 3) that can potentially be donated, making the compound acidic. The nitrogen atoms also possess lone pairs of electrons, allowing them to act as proton acceptors (bases).

The acidity of the N-H protons is influenced by the two adjacent carbonyl groups, which are electron-withdrawing and stabilize the resulting conjugate base through resonance. The pKa value is a measure of the acidity, with a lower pKa indicating a stronger acid. msu.edu Studies on various imidazolidine-2,4-dione derivatives have shown that their pKa values can be determined by potentiometric titration. nih.gov

For imidazolidine-2,4-dione derivatives, the N3-H proton is generally more acidic than the N1-H proton due to the electronic effects of the substituent at the N1 position. The phenylethyl group at the N1 position in the target molecule will influence the acidity of the remaining N3-H proton.

The protonation sites of this compound are the nitrogen and oxygen atoms, which can accept a proton in an acidic medium. The basicity of these sites is generally low due to the electron-withdrawing nature of the carbonyl groups.

The acid-base equilibria for this compound can be represented as follows:

Deprotonation (Acidic behavior):

The molecule can lose a proton from the N3 position to form an anion.

Protonation (Basic behavior):

In a strongly acidic environment, one of the carbonyl oxygens or, less likely, one of the nitrogen atoms could be protonated.

The following table presents typical pKa values for related compounds, which can provide an estimate for the acidity of this compound.

| Compound | pKa | Reference |

| Imidazolidine-2,4-dione derivatives (general range) | 7.55 - 11.08 | nih.gov |

| Acetic Acid (for comparison) | ~4.76 | msu.edu |

| Triethylammonium ion (for comparison) | ~10.75 | msu.edu |

The pKa value for this compound is expected to fall within the general range observed for other imidazolidine-2,4-dione derivatives. The specific value would depend on the electronic and steric effects of the 1-phenylethyl substituent.

Structure Reactivity Relationships and Molecular Interaction Research

Systematic Investigation of Substituent Effects on Chemical Reactivity and Selectivity

The reactivity and selectivity of the imidazolidine-2,4-dione ring system are significantly influenced by the nature and position of its substituents. The N-1 and N-3 positions of the hydantoin (B18101) ring possess differing acidity due to the influence of the two adjacent carbonyl groups, with the N-3 proton being generally more acidic. This differential acidity directs the regioselectivity of reactions such as alkylation and arylation.

Studies on related 3-arylhydantoins have demonstrated that the electronic nature of substituents on the aryl ring influences fragmentation patterns in mass spectrometry, a finding that correlates with solution-phase reactivity and can be described by the Hammett equation. rsc.org For instance, electron-donating groups on the phenyl ring can enhance the formation of aryl isocyanate ions. rsc.org While a systematic study specifically on 1-(1-phenylethyl)imidazolidine-2,4-dione is not extensively documented in readily available literature, general principles of hydantoin chemistry suggest that substituents on the phenyl group of the 1-phenylethyl moiety would modulate the electronic properties of the entire molecule. This, in turn, would affect the rates and outcomes of reactions at the hydantoin ring, such as N-alkylation or condensation reactions at the C-5 position. For example, electron-withdrawing groups on the phenyl ring would be expected to increase the acidity of the N-H protons, potentially altering the conditions required for deprotonation and subsequent reactions.

The reactivity of the hydantoin nucleus is not limited to the nitrogen atoms. The C-5 position is also a site of chemical reactivity. researchgate.net The nature of the substituent at the N-1 position, in this case, the 1-phenylethyl group, can sterically and electronically influence reactions occurring at this site.

A general protocol for the Cu-catalyzed N-3-arylation of various hydantoins has been developed, which works with aryl groups possessing neutral or weakly donating/withdrawing substituents. nih.gov This method highlights the feasibility of selectively functionalizing the N-3 position, a reaction whose efficiency would be subtly tuned by substituents on the phenylethyl group in the target molecule.

Stereochemical Influence on Reaction Outcomes and Chemical Interactions

The presence of a stereogenic center at the alpha-carbon of the 1-phenylethyl group introduces chirality to the molecule, which can profoundly influence its chemical and physical properties. The synthesis of enantiomerically pure hydantoins is a significant area of research, often employing chiral auxiliaries or chiral catalysts. colab.wsnih.gov

For this compound, the stereochemistry at the benzylic carbon can direct the stereochemical outcome of reactions at other positions on the hydantoin ring, a phenomenon known as diastereoselective synthesis. Although specific studies detailing this for the target molecule are sparse, research on the synthesis of other chiral imidazolidines demonstrates the principle. For instance, the diastereoselective synthesis of oxazolidines has been achieved using chiral auxiliaries like ephedrine. unipd.it Similarly, the development of stereochemically diverse ligands for catalysis highlights the importance of the three-dimensional arrangement of molecular fragments in controlling enantioselectivity. beilstein-journals.org

The synthesis of highly substituted chiral hydantoins from dipeptides has been shown to proceed with high diastereoselectivity, preserving the stereochemical integrity of the starting materials. researchgate.net This suggests that reactions involving the chiral this compound could proceed with a high degree of stereocontrol. The development of enantioselective syntheses of 5-monosubstituted hydantoins using chiral phosphoric acid catalysts further underscores the ability to control the stereochemistry of the hydantoin core. colab.wsnih.gov The specific orientation of the (R)- or (S)-1-phenylethyl group would create a chiral environment that could favor the formation of one diastereomer over another in subsequent reactions.

Rational Design Principles for Modulating Chemical Behavior and Performance

The rational design of molecules with specific properties is a cornerstone of modern chemistry. For this compound and its derivatives, design principles are often guided by the intended application, which ranges from medicinal chemistry to materials science and catalysis. nih.govnih.govnist.gov

The imidazolidine-2,4-dione scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. researchgate.netnih.gov Rational design in this context often involves modifying substituents to enhance binding affinity and selectivity for a particular protein. For instance, the design of imidazolidine-2,4-dione derivatives as inhibitors for enzymes like protein tyrosine phosphatase-1B (PTP1B) and lymphoid-specific tyrosine phosphatase (LYP) has been guided by computer-aided drug design (CADD) strategies. rsc.orgmhmedical.com These approaches use the known structure of the target to design molecules with complementary shapes and chemical features that promote binding.

Beyond biological applications, the principles of rational design can be applied to modulate the fundamental chemical behavior of this compound. For use in asymmetric catalysis, the chiral 1-phenylethyl group can be part of a larger chiral ligand designed to create a specific steric and electronic environment around a metal center. nih.gov The modular nature of many chiral ligand syntheses allows for the systematic variation of components, including the amine backbone, to optimize catalytic performance for a specific reaction. beilstein-journals.orgaston.ac.uk

The performance of the molecule in materials science applications, such as the formation of ordered supramolecular structures, can also be tuned through rational design. By modifying the substituents, it is possible to control the intermolecular forces, such as hydrogen bonding and π-stacking, which govern the self-assembly process. unipd.it

Studies on Non-Covalent Interactions, Hydrogen Bonding, and Supramolecular Assembly

The imidazolidine-2,4-dione core contains two hydrogen bond donor groups (N-H) and two hydrogen bond acceptor groups (C=O), making it highly amenable to forming predictable hydrogen bonding networks. aston.ac.uktandfonline.com These interactions are fundamental to the structure of the molecule in the solid state and its ability to form larger supramolecular assemblies.

In the crystal structures of related 5,5-disubstituted hydantoins, molecules are typically linked by N-H···O hydrogen bonds, forming chains, tapes, or more complex three-dimensional networks. researchgate.nettandfonline.comtandfonline.comresearchgate.net A common motif is the R²₂(8) ring, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. researchgate.nettandfonline.com These dimers can then be further linked into more extended structures. For instance, in the crystal structure of 1-(4-methoxyphenyl)imidazolidine-2,4-dione, intermolecular N-H···O hydrogen bonding leads to dimeric aggregates, which are then connected into a 3D network by C-H···O and π-π interactions. nih.gov

The 1-phenylethyl substituent introduces another key feature for non-covalent interactions: the phenyl ring. This aromatic group can participate in π-π stacking interactions and C-H···π interactions. nih.govmhmedical.com In the crystal structure of 1,3-bis(1-phenylethyl)imidazolidine-2-thione, a related compound, the phenyl ring is oriented nearly perpendicular to the imidazolidine (B613845) ring. nih.gov This orientation would influence how the molecules pack in the solid state and what types of intermolecular contacts are favored.

Advanced Analytical Methodologies for Comprehensive Characterization of 1 1 Phenylethyl Imidazolidine 2,4 Dione

Development of Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are the cornerstone for separating 1-(1-phenylethyl)imidazolidine-2,4-dione from impurities and for resolving its enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods employed for these purposes.

The determination of purity and, crucially, the enantiomeric excess (e.e.) of this compound is most effectively achieved through chiral HPLC. researchgate.netheraldopenaccess.us The development of a successful chiral HPLC method involves a systematic screening process to identify the optimal combination of a chiral stationary phase (CSP) and a mobile phase. chromatographyonline.com

Research Findings: The most versatile and widely used CSPs for separating chiral molecules, including heterocyclic compounds like imidazolidine-2,4-dione derivatives, are based on polysaccharides such as cellulose (B213188) and amylose (B160209). nih.govchiraltech.com Specifically, columns like Chiralpak® and Chiralcel® series, which feature derivatized cellulose or amylose coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability. chromatographyonline.comnih.govchiraltech.com

Method development typically begins with a screening phase where the compound is tested on a small, select group of complementary CSPs under various mobile phase conditions (normal phase, reversed-phase, and polar organic). afmps.be For imidazolidinone derivatives, reversed-phase conditions are often successful. nih.gov The mobile phase composition, including the type of organic modifier (e.g., acetonitrile, methanol), its concentration, and the pH of the aqueous buffer, can be adjusted to optimize retention and enantioselectivity. chromatographyonline.comnih.gov For instance, a study on chiral imidazolines utilized a Chiralpak® IB column with a mobile phase of acetonitrile, methanol, and an ammonium (B1175870) acetate (B1210297) buffer to achieve separation. nih.gov The addition of a chaotropic agent like potassium hexafluorophosphate (B91526) can be beneficial for separating basic compounds at low pH in reversed-phase mode. chromatographyonline.com

The enantiomeric excess is a measure of the purity of a chiral substance and is critical in the pharmaceutical industry. researchgate.net It is calculated from the peak areas of the two enantiomers resolved in the chromatogram. researchgate.net

Table 1: Example of Chiral HPLC Method Parameters for Imidazolidinone Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IB) | nih.gov |